molecular formula C8H9ClF3NO B3042467 2-(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 62149-83-1

2-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B3042467
CAS No.: 62149-83-1
M. Wt: 227.61 g/mol
InChI Key: SMAVGXUASJZYJD-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)aniline hydrochloride (CAS: 1626392-85-5) is a fluorinated aniline derivative with the molecular formula C₈H₉ClF₃NO (calculated molecular weight: ~228.5 g/mol). It features a trifluoroethoxy group (-OCH₂CF₃) substituted at the ortho position of the aniline ring, with a hydrochloride counterion. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical intermediates, due to the electron-withdrawing properties of the trifluoromethyl group, which enhances stability and reactivity .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)5-13-7-4-2-1-3-6(7)12;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAVGXUASJZYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 2-(2,2,2-trifluoroethoxy)aniline with hydrochloric acid. One common method includes the following steps:

    Starting Material: 2-(2,2,2-trifluoroethoxy)aniline.

    Reaction with Hydrochloric Acid: The aniline compound is reacted with hydrochloric acid to form the hydrochloride salt.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. The incorporation of fluorinated structures is known to enhance the efficacy and bioavailability of drugs. For example, it has been involved in the synthesis of compounds that target specific biological pathways, improving therapeutic outcomes .

Case Study: Anticancer Activity
A study synthesized various N-aryl derivatives from 2-(2,2,2-trifluoroethoxy)aniline hydrochloride and evaluated their effects on cancer cell lines. Modifications to the compound's structure significantly influenced antiproliferative activity, indicating its potential in developing new anticancer agents.

Agrochemical Formulations

Enhancement of Pesticides and Herbicides
The unique properties of this compound make it useful in formulating agrochemicals. It improves the effectiveness of pesticides and herbicides by enhancing their ability to target specific pests while minimizing environmental impact. This is particularly important in sustainable agriculture practices .

Case Study: Insecticidal Potency
Research on bis(anilino)trifluoroethoxytriazines demonstrated that certain derivatives exhibited enhanced efficacy against pest species. The structure-activity relationship studies highlighted how modifications to the trifluoroethoxy group could improve biological activity significantly.

Material Science

Development of Advanced Materials
In material science, this compound is used to develop advanced materials such as coatings and polymers that require enhanced chemical resistance and thermal stability. These materials are particularly suitable for harsh industrial environments where durability is crucial .

Biological Research

Buffering Agent in Cell Cultures
As a non-ionic organic buffering agent, this compound is employed in biological research to maintain pH levels in cell cultures within a range of 6 to 8.5. This property is essential for various biochemical assays and experiments where pH stability is critical .

Mechanism of Action Studies
Research has focused on the interaction of this compound with biological systems to elucidate its reactivity and influence on cellular pathways. The trifluoroethoxy group contributes to its unique electronic properties, making it a valuable tool for investigating molecular interactions.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

3-(2,2,2-Trifluoroethoxy)aniline (CAS: 1049756-13-9)
  • Molecular Formula: C₈H₈F₃NO
  • Substituents : Trifluoroethoxy group at the meta position.
  • This compound is a precursor in drug synthesis but lacks the hydrochloride counterion, affecting its crystallinity and stability .
4-(2,2,2-Trifluoroethoxy)aniline (CAS: 123207-61-4)
  • Molecular Formula: C₈H₈F₃NO
  • Substituents : Trifluoroethoxy group at the para position.
  • Key Differences : Para substitution maximizes symmetry, often leading to higher melting points and distinct crystallographic properties compared to ortho/meta isomers. It is used in agrochemical research but has lower similarity (0.86) to the target compound .

Halogen-Substituted Analogs

3-Chloro-2-(2,2-difluoroethoxy)aniline (CAS: 1552773-85-9)
  • Molecular Formula: C₈H₈ClF₂NO
  • Substituents : Difluoroethoxy group (ortho) and chlorine (meta).
  • Key Differences : The difluoroethoxy group (-OCH₂CF₂) reduces electron-withdrawing effects compared to trifluoroethoxy, while the chlorine atom introduces additional steric and electronic effects. Predicted collision cross-section (CCS) values for its adducts range from 136.8–148.2 Ų, indicating distinct mass spectrometry profiles .
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline Hydrochloride
  • Molecular Formula: C₈H₈ClF₄NO
  • Substituents : Trifluoroethoxy (ortho) and fluorine (para).
  • Key Differences : The para-fluorine enhances lipophilicity and may improve blood-brain barrier penetration in CNS drug candidates. This compound is sold as a research chemical (Ref: 3D-JFC42977) .

Heterocyclic Derivatives

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride (CAS: 127337-60-4)
  • Molecular Formula: C₁₀H₁₀Cl₂F₃NO
  • Substituents : Trifluoroethoxy group on a pyridine ring with a chloromethyl side chain.
  • Key Differences : The pyridine ring introduces aromatic nitrogen, altering electronic properties and enabling coordination with metal catalysts. This compound is a key intermediate in synthesizing Lansoprazole , a proton-pump inhibitor, highlighting the trifluoroethoxy group’s role in medicinal chemistry .

Data Table: Comparative Properties

Compound Name Molecular Formula Substituent Position Molecular Weight (g/mol) Key Applications Similarity Index
2-(2,2,2-Trifluoroethoxy)aniline HCl C₈H₉ClF₃NO Ortho ~228.5 Organic synthesis building block Reference
3-(2,2,2-Trifluoroethoxy)aniline C₈H₈F₃NO Meta 199.15 Drug intermediate 0.84
4-(2,2,2-Trifluoroethoxy)aniline C₈H₈F₃NO Para 199.15 Agrochemical research 0.86
3-Chloro-2-(2,2-difluoroethoxy)aniline C₈H₈ClF₂NO Ortho (difluoro) 207.6 Mass spectrometry studies
2-(Chloromethyl)-3-methyl-4-(trifluoroethoxy)pyridine HCl C₁₀H₁₀Cl₂F₃NO Pyridine ring 300.05 Lansoprazole synthesis

Biological Activity

2-(2,2,2-Trifluoroethoxy)aniline hydrochloride is a fluorinated aniline derivative notable for its unique trifluoroethoxy group. This compound has attracted attention in various fields, including medicinal chemistry and material science, due to its enhanced solubility and reactivity. The biological activity of this compound is primarily influenced by its structural characteristics, making it a candidate for therapeutic applications.

  • Molecular Formula : C9H10ClF3NO
  • Appearance : White to light yellow crystalline powder
  • Solubility : Enhanced due to the trifluoroethoxy group

The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. The trifluoroethoxy group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property is crucial for modulating enzyme and receptor activities, influencing various biochemical pathways.

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its ability to interact with biological targets. It has been noted for:

  • Antimicrobial Activity : Investigated for efficacy against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest potential activity against cancer cell lines.

Agrochemical Formulations

Due to its unique properties, this compound is used in developing agrochemicals that are more effective and environmentally friendly.

Material Science

The compound's stability and chemical resistance make it suitable for creating advanced materials used in coatings and adhesives.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial Activity Demonstrated effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa .
Cancer Cell Lines Showed inhibitory effects on growth in specific cancer cell lines; further research ongoing.
Fluorinated Compounds Enhanced binding affinity observed in SAR studies when fluorinated groups are incorporated .

Case Studies

  • Antimicrobial Study
    • A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated significant inhibition of bacterial growth at low concentrations.
  • Cancer Research
    • In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways.
  • Agrochemical Development
    • Research into its application as a pesticide showed improved efficacy compared to non-fluorinated analogs, suggesting better penetration and targeting capabilities.

Q & A

Q. What are the recommended methods for synthesizing 2-(2,2,2-trifluoroethoxy)aniline hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution of 2-nitroaniline with 2,2,2-trifluoroethyl iodide or bromide under basic conditions, followed by reduction of the nitro group to an amine and subsequent HCl salt formation. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to improved solubility of intermediates.
  • Temperature control : Maintain 60–80°C during substitution to balance reaction rate and byproduct suppression .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems.
    Monitor progress via TLC or HPLC, and confirm purity via 1^1H/19^{19}F NMR .

Q. How can structural characterization of this compound be performed to confirm its identity?

Answer:

  • Spectroscopy :
    • 1^1H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and the trifluoroethoxy –CH2_2 signal (δ 4.3–4.7 ppm).
    • 19^{19}F NMR : A singlet near δ -75 ppm confirms the trifluoroethoxy group.
    • IR : N–H stretching (~3400 cm1^{-1}) and C–F vibrations (1100–1200 cm1^{-1}).
  • Mass spectrometry : ESI-MS should show [M+H]+^+ at m/z 236.0 (C8_8H8_8F3_3NO+^+) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Answer: The compound is hygroscopic and shows moderate solubility in polar solvents:

SolventSolubility (mg/mL)
Water10–15
Ethanol50–60
Chloroform30–40
DMSO>100
For biological assays, dissolve in DMSO (stock solution) and dilute with aqueous buffers (<1% DMSO final). Note: Precipitation in low-polarity solvents (e.g., ether) aids purification .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence electronic effects in downstream reactions (e.g., coupling or cyclization)?

Answer: The –OCH2_2CF3_3 group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which:

  • Activates aromatic rings for electrophilic substitution at ortho/para positions.
  • Stabilizes intermediates in Ullmann or Buchwald-Hartwig couplings via enhanced resonance.
  • Modulates pKa_a : The aniline’s NH2_2 group becomes less basic (pKa_a ~3.5 vs. ~4.6 for non-fluorinated analogs), affecting protonation in acidic media. Validate via DFT calculations or Hammett substituent constants .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Answer: Common impurities include:

  • Unreacted 2-nitroaniline : Detect via HPLC-UV (retention time 8.2 min, λ = 254 nm).
  • Hydrolysis byproducts (e.g., 2-hydroxyaniline) : Use ion-pair chromatography with 0.1% trifluoroacetic acid to improve separation.
  • Residual solvents (DMF, DMSO) : Headspace GC-MS with a DB-5 column.
    Method validation : Ensure LOD <0.1% and LOQ <0.3% per ICH Q3C guidelines .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Answer: Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., ATP levels for cytotoxicity assays).
  • Solvent effects : DMSO >1% can artificially suppress activity; use vehicle controls.
  • Metabolic interference : Test stability in liver microsomes (e.g., rat S9 fraction) to identify labile functional groups.
    Cross-reference data from pharmacological analogs (e.g., proton pump inhibitors with trifluoroethoxy motifs) to contextualize results .

Q. What strategies are effective for studying the compound’s interaction with biomolecules (e.g., proteins or DNA)?

Answer:

  • Fluorescence quenching : Titrate the compound into tryptophan-containing proteins (e.g., BSA) and monitor emission at 340 nm (λex_{ex} = 280 nm). Calculate binding constants via Stern-Volmer plots.
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1A2G for cytochrome P450). Focus on hydrophobic pockets accommodating the trifluoroethoxy group.
  • Circular dichroism : Assess conformational changes in DNA (e.g., calf thymus) upon interaction .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility or stability profiles for this compound?

Answer: Variations arise from:

  • Hygroscopicity : Improper storage (exposure to humidity) alters solubility. Store desiccated at –20°C.
  • pH-dependent degradation : The hydrochloride salt hydrolyzes in basic conditions (pH >8), releasing free aniline. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Reactant of Route 2
2-(2,2,2-trifluoroethoxy)aniline hydrochloride

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